3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom at the 3-position and a carboxylic acid group at the 2-position. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to target kras g12c, a common mutation in various cancers .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been used as covalent inhibitors in cancer treatment . They interact with their targets by forming a covalent bond, which can lead to the inhibition of the target protein’s function .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against kras g12c-mutated cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well understood. It is known that this compound can interact with certain enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with certain transporters or binding proteins, as well as have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazo[1,2-a]pyridine ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form reduced derivatives.
Functionalization Reactions: The carboxylic acid group can be functionalized to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Products: N-oxides of imidazo[1,2-a]pyridine.
Reduction Products: Reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar in structure but with the chlorine atom at the 6-position.
3-Arylimidazo[1,2-a]pyridine: Substituted at the 3-position with various aryl groups, showing promising activity against Mycobacterium tuberculosis.
Uniqueness: 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as an antituberculosis agent make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQOFBOMIUELMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649964 | |
Record name | 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000017-94-6 | |
Record name | 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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